molecular formula C12H22O4 B1347105 Diethyl pentylmalonate CAS No. 6065-59-4

Diethyl pentylmalonate

Cat. No. B1347105
Key on ui cas rn: 6065-59-4
M. Wt: 230.3 g/mol
InChI Key: OQFYXOBMUBGANU-UHFFFAOYSA-N
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Patent
US05354502

Procedure details

34 g (0.9 mol) of LiAlH4 was dispersed in 690 cm3 of anhydrous THF, and 159 g (0.69 mol) of diethyl pentylmalonate was added dropwise under stirring. After the dropping was completed, it was refluxed for 2 hours in a hot water bath, and after cooling to room temperature, the excess LiAlH4 was decomposed by dropwise addition of THF including 10% water. 500 cm3 of concentrated hydrochloric acid was added, it was extracted with chloroform and washed in 10% HC1 and water. The chloroform was removed, and the remaining oily substance was distilled under reduced pressure (b. p. 110° C./4 mmHg) to obtain 76 g (0.52 mol) of 2-pentylpropane-1,3diol).
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
690 mL
Type
solvent
Reaction Step One
Quantity
159 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([CH:12]([C:18](OCC)=[O:19])[C:13](OCC)=[O:14])[CH2:8][CH2:9][CH2:10][CH3:11].Cl>C1COCC1>[CH2:7]([CH:12]([CH2:18][OH:19])[CH2:13][OH:14])[CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
690 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
159 g
Type
reactant
Smiles
C(CCCC)C(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was refluxed for 2 hours in a hot water bath
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
it was extracted with chloroform
WASH
Type
WASH
Details
washed in 10% HC1 and water
CUSTOM
Type
CUSTOM
Details
The chloroform was removed
DISTILLATION
Type
DISTILLATION
Details
the remaining oily substance was distilled under reduced pressure (b. p. 110° C./4 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.52 mol
AMOUNT: MASS 76 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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